molecular formula C18H13BrN6OS B2798125 N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868969-73-7

N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2798125
CAS No.: 868969-73-7
M. Wt: 441.31
InChI Key: PRHHRJXHJBOLQY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic organic compound with the molecular formula C18H13BrN6OS and a molecular weight of 441.3 g/mol . Its structure integrates multiple heterocyclic systems, including a [1,2,4]triazolo[4,3-b]pyridazine core linked via a thioether bridge to an acetamide group bearing a 4-bromophenyl substituent . This specific molecular architecture places it within a class of compounds that are of significant interest in medicinal and agrochemical research. While specific biological data for this exact molecule may be limited, compounds featuring the 1,2,4-triazole scaffold are extensively documented in scientific literature for their diverse pharmacological activities . The 1,2,4-triazole nucleus is a privileged structure in drug discovery, known to confer a range of biological properties. Researchers have explored similar analogs for potential applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . Furthermore, the presence of the triazole ring fused with a pyridazine system is a common feature in molecules developed as enzyme inhibitors . The bromophenyl and pyridinyl substituents may enhance the molecule's ability to interact with various biological targets, such as enzymes or receptors, by influencing its electronic properties and binding affinity. The primary value of this compound is as a sophisticated chemical intermediate or a reference standard for researchers investigating the structure-activity relationships (SAR) of nitrogen-containing heterocycles. It serves as a key building block for the rational design and development of new target-oriented molecules for the treatment of multifunctional diseases . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN6OS/c19-13-1-3-14(4-2-13)21-16(26)11-27-17-6-5-15-22-23-18(25(15)24-17)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHHRJXHJBOLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Synthesis

The compound features several functional groups that contribute to its biological activity:

  • Bromophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Pyridinyl Group : Known for its role in biological activity due to nitrogen's ability to participate in hydrogen bonding.
  • Triazolopyridazinyl Group : Imparts unique properties that can affect enzyme inhibition and receptor binding.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazolopyridazine Core : Achieved through cycloaddition reactions.
  • Bromination of Aniline Derivatives : Coupling reactions introduce the bromophenyl group.
  • Nucleophilic Substitution : The sulfanylacetamide moiety is attached via nucleophilic substitution reactions.

The biological activity of this compound is linked to its interaction with various molecular targets within biological systems. It may act by:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it can modulate metabolic pathways.
  • Receptor Modulation : Potentially affecting neurotransmitter or hormone receptors, leading to altered physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismIC50 (µM)Reference
6aMycobacterium tuberculosis1.35
6eStaphylococcus aureus32
6kEscherichia coli16

These findings suggest a promising avenue for developing new antimicrobial agents based on this compound's structure.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Research indicates that derivatives containing the triazolopyridazine scaffold have shown efficacy against various cancer cell lines. A notable study reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis through modulation of mitochondrial pathways.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : Evaluation in Mycobacterium tuberculosis models demonstrated significant inhibition at low concentrations, suggesting potential as an anti-tubercular agent.
  • Case Study 2 : In vitro studies on human cancer cell lines revealed cytotoxic effects with minimal toxicity to normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Triazolo-Pyridazine Derivatives ()

The triazolo-pyridazine scaffold is shared with several analogs, but substituent variations significantly alter properties:

Compound (CAS No.) R<sup>3</sup> R<sup>6</sup> Key Differences vs. Target Compound
877634-23-6 - 4-Methylphenyl, thioacetamide Lacks pyridin-4-yl at R<sup>3</sup>
894063-52-6 - 3-Phenyl, furan-2-carboxamide Carboxamide instead of thioacetamide
894067-38-0 Methyl Phenyl, acetamide Methyl at R<sup>3</sup>, no sulfur linkage
Target Compound Pyridin-4-yl 4-Bromophenyl, thioacetamide Unique combination of R<sup>3</sup> and S-linkage

The thioacetamide (S-linkage) may improve metabolic stability over oxygen-based analogs but reduce solubility .

Target Compound vs. Bromophenyl Acetamides ()

Compounds like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide share the 4-bromophenyl-acetamide motif but lack the triazolo-pyridazine core. Key differences include:

  • Dihedral Angles : In 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, the dihedral angle between the bromophenyl and pyrazine rings is 54.6°, influencing molecular planarity and crystal packing . The target compound’s triazolo-pyridazine core likely imposes distinct torsional constraints.
  • Hydrogen Bonding : The pyrazine ring in the analog participates in N–H···N interactions, while the target’s pyridin-4-yl and pyridazine systems may enable π-π stacking or additional hydrogen bonds .

Q & A

Q. Table 1: Optimized Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine hydrate, EtOH, 80°C, 8h58
Thioether CouplingK₂CO₃, DMF, 70°C, 12h65
Bromophenyl CouplingPd(PPh₃)₄, DMF/H₂O, 90°C, 24h72

Q. Table 2: Biological Activity of Structural Analogs

Analog SubstituentTarget Activity (IC₅₀, μM)Reference
4-ChlorophenylAnticancer (MCF-7: 12.3)
4-MethoxyphenylAntimicrobial (S. aureus: 8.7)
Pyridin-2-ylAntiviral (HCV: 5.4)

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